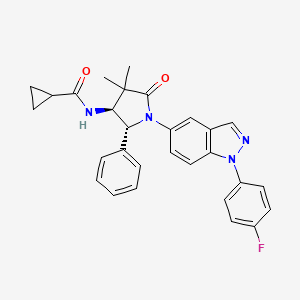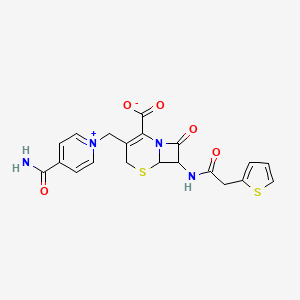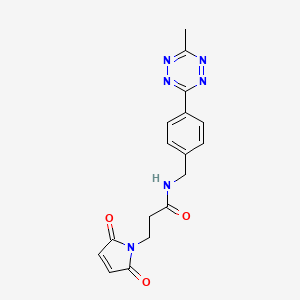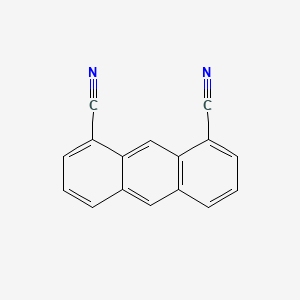
8-Bromoadenosine 5'-triphosphate tetrasodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromoadenosine 5’-triphosphate tetrasodium: is a synthetic analogue of adenosine triphosphate, a crucial molecule in cellular energy transfer and metabolism. This compound is often used in biochemical and physiological research to study the effects of adenosine triphosphate on various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoadenosine 5’-triphosphate tetrasodium involves the bromination of adenosine triphosphate. The process typically starts with adenosine triphosphate, which is then reacted with bromine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the adenosine moiety .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation. The process would involve scaling up the reaction conditions and optimizing for yield and purity. Industrial production would also include rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 8-Bromoadenosine 5’-triphosphate tetrasodium can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols or amines.
Hydrolysis: Acidic conditions or specific enzymes like phosphatases are used.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Adenosine monophosphate and inorganic phosphate are typical products.
Scientific Research Applications
8-Bromoadenosine 5’-triphosphate tetrasodium is widely used in scientific research due to its ability to mimic adenosine triphosphate. Some key applications include:
Biochemistry: Studying enzyme kinetics and adenosine triphosphate-binding sites.
Cell Biology: Investigating cellular energy metabolism and signaling pathways.
Pharmacology: Exploring the effects of adenosine triphosphate analogues on receptor function.
Medical Research: Potential therapeutic applications in targeting adenosine triphosphate-related pathways
Mechanism of Action
As an analogue of adenosine triphosphate, 8-Bromoadenosine 5’-triphosphate tetrasodium exerts its effects by interacting with adenosine triphosphate-binding proteins and enzymes. It can activate or inhibit these proteins, depending on the context. The bromine substitution at the 8-position may alter the binding affinity and specificity, providing insights into the molecular mechanisms of adenosine triphosphate-related processes .
Comparison with Similar Compounds
- 8-Bromoadenosine monophosphate
- 8-Bromoadenosine diphosphate
- 8-Bromoadenosine triphosphate
Uniqueness: 8-Bromoadenosine 5’-triphosphate tetrasodium is unique due to its specific bromination at the 8-position and the presence of the triphosphate group. This combination allows it to closely mimic the natural adenosine triphosphate while providing additional functional insights through the bromine substitution .
Properties
Molecular Formula |
C10H11BrN5Na4O13P3 |
|---|---|
Molecular Weight |
674.00 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15BrN5O13P3.4Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |
InChI Key |
KKATWOCPDMJYIH-ZVQJTLEUSA-J |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2S,3S,4S,5R,6S)-6-[(1R)-1-[(2R,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5S)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B11929948.png)
![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11929956.png)

![(1R,2R,5R,7R,10S,11S,14S,16R,19R,20R,23R,25R,28S,29S,32S,34S)-5,14,23-triethyl-2,11,20,29,32-pentamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B11929974.png)

![1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide](/img/structure/B11929982.png)

![Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate](/img/structure/B11929993.png)
![N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine](/img/structure/B11930003.png)

![(4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-{[3-(Dimethylamino)propyl]amino}-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate](/img/structure/B11930011.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11930017.png)
![(6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone](/img/structure/B11930023.png)
